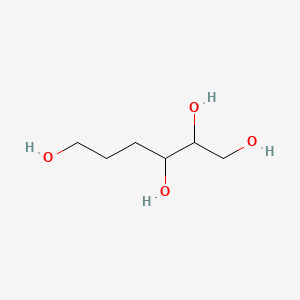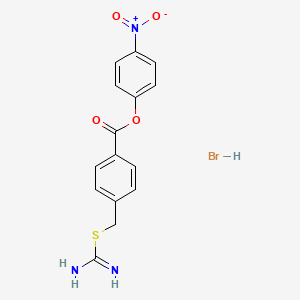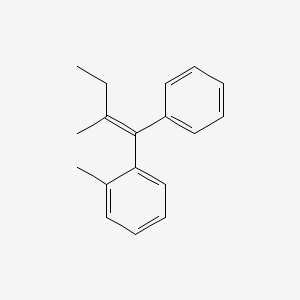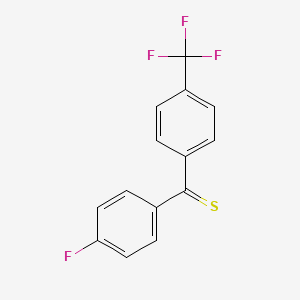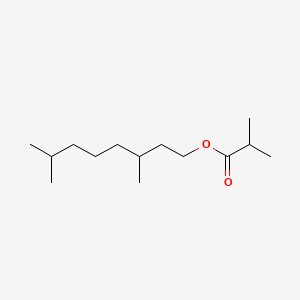
Benzyl(tris(2-methylphenyl))phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(tris(2-methylphenyl))phosphorane is a chemical compound with the molecular formula C28H27P. It is a member of the phosphorane family, which are compounds containing a phosphorus atom bonded to five substituents. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(tris(2-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl(tris(2-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphoranes depending on the reagents and conditions used .
Scientific Research Applications
Benzyl(tris(2-methylphenyl))phosphorane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl(tris(2-methylphenyl))phosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms or groups, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methylphenyl)phosphine: A related compound with similar reactivity but without the benzyl group.
Triphenylphosphine: Another similar compound with three phenyl groups instead of 2-methylphenyl groups.
Uniqueness
Benzyl(tris(2-methylphenyl))phosphorane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other phosphoranes. This makes it a valuable compound for specific applications in synthesis and catalysis .
Properties
CAS No. |
13432-88-7 |
|---|---|
Molecular Formula |
C28H28P+ |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
benzyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-13-7-10-18-26(22)29(21-25-16-5-4-6-17-25,27-19-11-8-14-23(27)2)28-20-12-9-15-24(28)3/h4-20H,21H2,1-3H3/q+1 |
InChI Key |
BYYYDIWZIDGTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



